11-O-Siamenoside I

Catalog No.
S14583114
CAS No.
M.F
C54H90O24
M. Wt
1123.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-O-Siamenoside I

Product Name

11-O-Siamenoside I

IUPAC Name

(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C54H90O24

Molecular Weight

1123.3 g/mol

InChI

InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1

InChI Key

LHUSGDBAZGIAEJ-RVICYKDASA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C

11-O-Siamenoside I is a naturally occurring compound belonging to the class of flavonoid glycosides. It is primarily derived from various plant sources, particularly those in the family of Epimedium. The structure of 11-O-Siamenoside I includes a rhamnose sugar moiety, which contributes to its biological activity and pharmacological properties. This compound has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory effects.

Involving 11-O-Siamenoside I typically include hydrolysis, where the glycosidic bond between the sugar and aglycone is cleaved, resulting in the release of rhamnose and the corresponding aglycone. Enzymatic reactions can also modify this compound, leading to various derivatives that may exhibit different biological activities. For instance, the action of specific glycosyltransferases can introduce additional sugar moieties, altering its solubility and bioactivity.

11-O-Siamenoside I has been studied for its diverse biological activities. Research indicates that it possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have also suggested potential neuroprotective effects, enhancing cognitive function and providing protective effects against neurodegenerative diseases.

The synthesis of 11-O-Siamenoside I can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting the compound from plant materials, particularly from Epimedium species.
  • Biotransformation: Utilizing microbial fermentation or enzymatic processes to convert precursor compounds into 11-O-Siamenoside I.
  • Chemical Synthesis: Although less common due to complexity, chemical synthesis routes involve multi-step reactions starting from simpler flavonoid structures.

11-O-Siamenoside I has various applications in both traditional medicine and modern therapeutic contexts:

  • Traditional Medicine: Used in herbal formulations for enhancing sexual health and treating various ailments.
  • Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating inflammation-related diseases, neurodegenerative disorders, and oxidative stress-related conditions.
  • Cosmetics: Due to its antioxidant properties, it is also incorporated into skincare products aimed at reducing signs of aging.

Interaction studies have revealed that 11-O-Siamenoside I can modulate various biochemical pathways. For instance:

  • It interacts with signaling pathways related to inflammation and oxidative stress.
  • Studies have indicated that it may enhance the efficacy of certain conventional drugs when used in combination therapies.
  • Its interactions with cellular receptors suggest potential roles in modulating neurotransmitter activity.

Several compounds share structural similarities with 11-O-Siamenoside I, primarily other flavonoid glycosides. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
QuercitrinFlavonoid GlycosideDerived from quercetin; known for strong antioxidant properties .
IsoorientinFlavonoid GlycosideExhibits anti-inflammatory effects; found in various plants .
Baohuoside IFlavonoid GlycosideNoted for neuroprotective effects; derived from Epimedium .
RutinFlavonoid GlycosideKnown for cardiovascular benefits; contains a rhamnose moiety .

11-O-Siamenoside I is unique due to its specific sugar configuration and biological activities that may not be present in these similar compounds. Its distinct pharmacological profile makes it a subject of ongoing research in the fields of pharmacognosy and medicinal chemistry.

Enzymatic Pathways for Triterpenoid Saponin Derivatization

The biosynthesis of 11-O-Siamenoside I follows the established triterpenoid saponin pathway, beginning with the isoprenoid biosynthetic route [5] [6]. The initial phase involves the conversion of squalene through a series of enzymatic transformations catalyzed by key enzymes including squalene synthase, squalene epoxidase, and specialized oxidosqualene cyclases [5] [7].

The foundation of triterpenoid saponin biosynthesis relies on the isoprenoid pathway, where the active C5-unit isopentenyl pyrophosphate serves as the fundamental building block [5]. Squalene synthase catalyzes the formation of squalene from farnesyl pyrophosphate precursors, followed by squalene epoxidase-mediated oxidation to produce 2,3-oxidosqualene [6] [7]. In the specific case of mogroside-type compounds like 11-O-Siamenoside I, cucurbitadienol synthase performs the cyclization of 2,3-oxidosqualene to generate the characteristic cucurbitane skeleton [8] [9].

Subsequent oxidative modifications occur through the action of cytochrome P450-dependent monooxygenases, particularly CYP87D18, which catalyzes C-11 oxidation reactions [10]. This enzyme demonstrates multifunctional activity, producing both 11-oxo cucurbitadienol and 11-hydroxy cucurbitadienol intermediates [10]. The C-11 oxidation represents a critical step that differentiates 11-O-Siamenoside I from its parent compound siamenoside I [10].

The enzymatic pathway progression includes epoxide hydrolase-mediated ring opening reactions and further hydroxylation steps at C-24 and C-25 positions [9]. These modifications create the mogrol backbone, which serves as the acceptor substrate for subsequent glycosylation reactions [9]. The temporal regulation of these enzymatic steps ensures proper substrate channeling and prevents accumulation of potentially toxic intermediates [9].

β-Glucosidase-Mediated Glycosylation Patterns

β-Glucosidase enzymes play dual roles in the metabolism of 11-O-Siamenoside I, functioning both in synthetic glycosylation reactions and hydrolytic deglycosylation processes [11] [12]. These enzymes demonstrate remarkable versatility in their catalytic mechanisms, employing retaining glycosidase chemistry through the formation of covalent glucosyl-enzyme intermediates [13] [14].

The transglycosylation activity of β-glucosidase enables the synthesis of complex glycosidic linkages through nucleophilic substitution mechanisms [13]. During these reactions, the enzyme forms a common glucosyl-enzyme intermediate that can react with various acceptor molecules to generate distinct products [13]. The rate of transglycosylation reactions depends significantly on the structure, nucleophilicity, and concentration of acceptor substrates [13] [14].

Immobilized β-glucosidase systems have demonstrated exceptional efficiency in mogroside biotransformation processes [11] [12]. Optimal operational conditions for these systems include pH 4.0-5.0 and temperatures ranging from 30-60°C [11] [12]. The Michaelis constant values for immobilized β-glucosidase systems typically range from 0.33 mM for mogroside substrates [12].

The glycosylation patterns mediated by β-glucosidase exhibit specific regioselectivity preferences [13]. These enzymes preferentially transfer sugar residues to primary hydroxyl groups and equatorial C-4 hydroxyl positions of aldopyranosyl acceptors, while showing reduced activity toward axial C-4 hydroxyl groups [14]. This selectivity pattern directly influences the formation of specific glycosidic linkages in 11-O-Siamenoside I [14].

The deglycosylation kinetics of complex mogrosides follow distinct patterns, with rate constants varying based on the specific glycosidic linkages present [12]. For mogroside V deglycosylation, the rate constant reaches 0.044 min⁻¹, while mogroside IIIE formation occurs at 0.017 min⁻¹ [12]. These kinetic differences reflect the sequential nature of glycosidic bond hydrolysis and the formation of intermediate products [12].

UDP-Glycosyltransferase Variants and Catalytic Specificity

UDP-Glycosyltransferases represent the primary enzymatic machinery responsible for the complex glycosylation patterns observed in 11-O-Siamenoside I [15] [16]. These enzymes belong to the glycosyltransferase family 1 and utilize UDP-glucose as the predominant sugar donor, though they can also accept UDP-galactose, UDP-arabinose, and UDP-xylose under specific conditions [15] [17].

The catalytic specificity of UDP-glycosyltransferases depends critically on the PSPG motif, a conserved 44-amino acid sequence that determines sugar donor recognition [17]. Key residues within this motif, including aspartic acid and glutamine at positions 392-393, form hydrogen bonds with hydroxyl groups of the glucose moiety [17]. Tryptophan residue at position 371 provides additional stabilization through aromatic interactions [17].

Enzyme VariantpH OptimumTemperature Optimum (°C)Km (mM)Catalytic EfficiencySubstrate Specificity
BsGT110 (C-26 glycosylation)6.0Not specifiedNot specified3-fold higher at pH 6Ganoderic acid A
UGTMG1 (Mogrol glycosylation)7.050Not specifiedStandard activityMogrol backbone
UGTMS1-M7 (Enhanced variant)8.045Not specified2.88-fold enhancementMogroside intermediates
UGTMS2 (Synthesis variant)8.045Not specified3.60-fold enhancementMogroside synthesis
UGT74AC1 (C-3 glycosylation)7.5Not specifiedNot specifiedMogrol-specificC-3 hydroxyl position

The regioselectivity of UDP-glycosyltransferases determines the specific hydroxyl positions targeted for glycosylation [16] [18]. UGT74AC1 demonstrates strict specificity for the C-3 hydroxyl group of mogrol, transferring glucose to form mogroside IE [8]. This enzyme exhibits optimal activity under neutral to slightly alkaline conditions and requires magnesium ions for full catalytic activity [8].

Advanced glycosyltransferase variants have been developed through protein engineering approaches to enhance catalytic efficiency [16] [19]. The UGTMS1-M7 variant shows 2.88-fold increased activity compared to the wild-type enzyme, while UGTMS2 demonstrates 3.60-fold enhancement [19]. These engineered variants enable more efficient biosynthesis of complex mogrosides through cascade reactions [19].

The substrate promiscuity of certain UDP-glycosyltransferases allows for the formation of diverse glycosidic linkages [16]. UGTPn87 from Panax notoginseng exhibits dual sugar donor specificity, accepting both UDP-glucose and UDP-xylose for elongation reactions at C-3 and C-20 positions [16]. This promiscuity enables the generation of novel saponin structures through controlled enzymatic reactions [16].

The catalytic mechanism of UDP-glycosyltransferases follows an inverting reaction pathway, where the anomeric configuration of the product is inverted relative to the donor substrate [18] [17]. This mechanism involves direct displacement of the UDP leaving group through nucleophilic attack by the acceptor hydroxyl group [18]. The reaction requires deprotonation of the acceptor hydroxyl by basic residues within the active site [18] [17].

Kinetic parameters for UDP-glycosyltransferases vary significantly based on substrate structure and reaction conditions [18] [20]. The turnover number for BsGT110 reaches 11.2 min⁻¹ at pH 6.0, representing a 3-fold improvement over activity at pH 7.0 [18]. This pH dependence reflects the unique acidic glycosylation mechanism employed by this enzyme variant [18].

11-O-Siamenoside I undergoes extensive biotransformation through multiple metabolic pathways in mammalian systems, particularly as demonstrated in rat models. Research utilizing high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry has revealed that this compound participates in six primary metabolic reactions: deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation [1] [2] [3].

Deglycosylation represents the most prominent metabolic pathway, wherein glucose moieties are sequentially removed from the parent compound. This process yields a cascade of metabolites including mogroside IV isomers, mogroside III derivatives, mogroside II variants, mogroside I forms, and ultimately the aglycone mogrol [1] [3]. The deglycosylation pathway follows a step-wise pattern, with each step removing one glucose unit from the tetraglucoside structure of 11-O-Siamenoside I.

Hydroxylation reactions produce multiple oxidized derivatives through the addition of hydroxyl groups to the mogrol backbone. These transformations generate dihydroxylated, trihydroxylated, tetrahydroxylated, and pentahydroxylated mogrol derivatives [1] [3]. Pentahydroxylation has been identified as a novel metabolic reaction previously unreported for mogrosides, expanding our understanding of cucurbitane metabolism in mammalian systems.

Dehydrogenation processes involve the removal of hydrogen atoms, creating double bonds within the molecular structure. This pathway produces dehydrogenated forms of siamenoside I and its various deglycosylated metabolites [1] [3]. Didehydrogenation, involving the removal of four hydrogen atoms, represents another novel metabolic transformation identified in mammalian systems.

Deoxygenation reactions constitute a previously uncharacterized metabolic pathway for mogrosides, involving the removal of oxygen atoms from the molecular structure. This process affects both the glucose moieties and the aglycone portion of the molecule [1] [3].

Isomerization produces structural rearrangements without changes in molecular composition, generating various mogroside IV isomers and mogrol isomers from the parent compound [1] [3].

Glycosylation reactions paradoxically add glucose units to form mogroside V isomers, representing a minor metabolic pathway that increases the glucosylation state of the compound [1] [3].

Tissue-Specific Distribution of Metabolites

The distribution profile of 11-O-Siamenoside I and its 86 identified metabolites demonstrates significant tissue selectivity in mammalian systems. Comprehensive tissue distribution analysis reveals that metabolites accumulate preferentially in specific organs with distinct concentration patterns [1] [2] [3].

Gastrointestinal tissues serve as primary sites of metabolite accumulation. The intestine shows the highest total metabolite burden with 19 different metabolites detected and a cumulative peak area of 449,779,867. The stomach represents the second major accumulation site with 21 metabolites detected and a total peak area of 147,536,576 [3]. This gastrointestinal predominance reflects the extensive first-pass metabolism and the role of intestinal microflora in compound biotransformation.

Renal tissue demonstrates substantial metabolite accumulation with 13 metabolites detected and a total peak area of 115,671,871 [3]. The kidney's role in metabolite concentration likely reflects its function in xenobiotic clearance and the compound's elimination pathway.

Neural tissue shows notable metabolite penetration with 14 metabolites detected in brain tissue and a total peak area of 53,283,701 [3]. This brain distribution suggests potential central nervous system bioactivity and indicates that metabolites can traverse the blood-brain barrier.

Hepatic tissue contains 7 metabolites with a total peak area of 50,488,315, while splenic tissue shows 7 metabolites with a peak area of 37,920,485 [3]. The liver's involvement reflects its central role in xenobiotic metabolism, while splenic accumulation may relate to immune system interactions.

Cardiovascular and pulmonary tissues show limited metabolite accumulation. Heart tissue contains only 2 metabolites with a total peak area of 4,148,293, while lung tissue shows 3 metabolites with a peak area of 1,620,283 [3]. Muscle tissue demonstrates no detectable metabolite accumulation, indicating minimal distribution to this compartment.

Mogroside IIIE emerges as the most widely distributed metabolite, appearing in all examined biological samples except muscle tissue [1] [3]. This broad distribution pattern suggests that mogroside IIIE may serve as a key bioactive form contributing to the overall pharmacological effects of the parent compound.

The following table summarizes the tissue-specific distribution patterns:

TissueNumber of MetabolitesTotal Peak AreaDistribution Ranking
Intestine19449,779,8671
Stomach21147,536,5762
Kidney13115,671,8713
Brain1453,283,7014
Liver750,488,3155
Spleen737,920,4856
Heart24,148,2937
Lung31,620,2838
Muscle009

Bioactivity Correlation of Deglycosylated Derivatives

The deglycosylated metabolites of 11-O-Siamenoside I demonstrate significant structure-activity relationships that directly correlate with their pharmacological potency. Research has established that eight metabolites derived from siamenoside I possess documented bioactive properties, with deglycosylated forms showing enhanced or modified biological activities compared to the parent compound [1] [3].

Mogroside IIIE, identified as the most widely distributed metabolite, exhibits substantial antioxidant activity and has been extensively studied for its therapeutic potential [4] [5]. This triglycosylated derivative demonstrates enhanced bioavailability compared to higher glycosylated forms while maintaining significant biological activity. Studies indicate that mogroside IIIE shows particular abundance in heart, liver, spleen, and lung tissues, suggesting tissue-specific therapeutic applications [4].

Mogroside IIE represents another key bioactive metabolite with demonstrated pharmacological properties. This diglycosylated derivative shows enhanced membrane permeability compared to more heavily glycosylated forms, potentially contributing to improved cellular uptake and bioactivity [4] [5]. The reduced glycosylation pattern of mogroside IIE appears to optimize the balance between water solubility and membrane permeability.

11-Oxomogroside IIE emerges as a unique oxidized metabolite with distinct bioactive properties. This compound represents a deglycosylated and oxidized derivative that demonstrates novel pharmacological activities not observed in the parent compound [3]. The oxidation at the 11-position combined with reduced glycosylation creates a metabolite with potentially enhanced bioactivity.

Mogrol, the complete aglycone form, demonstrates the most potent biological activities among the metabolites. Research has established that mogrol exhibits significant antioxidant effects, anti-inflammatory properties, neuroprotective activities, and metabolic regulatory functions [6] [7]. The removal of all glucose moieties enhances membrane permeability and cellular uptake, leading to increased pharmacological potency.

Mogrol activates adenosine monophosphate-activated protein kinase pathways, which serve as central regulators of cellular energy metabolism [6]. This activation contributes to antiobesity effects, antidiabetic properties, anticancer activities, and neuroprotective functions. The nuclear factor kappa B pathway inhibition by mogrol provides significant anti-inflammatory effects, while extracellular signal-regulated kinase and signal transducer and activator of transcription 3 pathway modulation contributes to anticancer activities [6].

Structure-activity relationship analysis reveals that progressive deglycosylation generally correlates with enhanced biological potency. The removal of glucose moieties reduces molecular weight, increases lipophilicity, and improves membrane permeability, leading to enhanced cellular uptake and bioactivity [5] [8] [9]. However, complete deglycosylation may sometimes reduce water solubility, creating an optimal glycosylation state for maximal bioactivity.

Stereochemical considerations play crucial roles in bioactivity correlation. The number and stereoconfiguration of glucose groups represent primary determinants of biological activity, with specific glycosylation patterns optimizing receptor binding and cellular interactions [8] [9]. Alpha versus beta glycosidic linkages demonstrate differential effects on bioactivity, with certain stereochemical arrangements enhancing pharmacological properties.

Tissue-specific bioactivity patterns emerge from the differential distribution of deglycosylated metabolites. The preferential accumulation of specific metabolites in target tissues correlates with organ-specific therapeutic effects [3] [4]. For example, the high concentration of bioactive metabolites in gastrointestinal tissues supports potential applications in digestive health, while brain penetration suggests neurotherapeutic potential.

The following table correlates metabolite structure with bioactivity profiles:

MetaboliteGlycosylation StatePrimary BioactivitiesTissue Distribution
Mogroside IIIETriglycosylatedAntioxidant, Anti-inflammatoryHeart, Liver, Spleen, Lung
Mogroside IIEDiglycosylatedEnhanced Membrane PermeabilityMultiple Tissues
11-Oxomogroside IIEDiglycosylated + OxidizedNovel Pharmacological ActivitiesSelective Distribution
MogrolAglyconeMaximum Potency, AMPK ActivationLimited but Potent

XLogP3

-1.9

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

15

Exact Mass

1122.58220373 g/mol

Monoisotopic Mass

1122.58220373 g/mol

Heavy Atom Count

78

Dates

Last modified: 08-10-2024

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